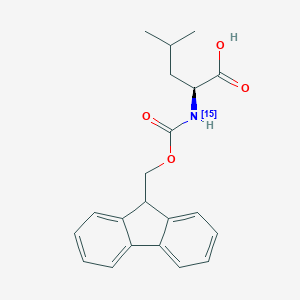

Fmoc-Leu-OH-15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i22+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPJQFCAFFNICX-VIKCBUFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583866 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200937-57-1 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Weight of Fmoc-Leu-OH-15N: A Technical Overview

The calculated molecular weight of N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N (Fmoc-Leu-OH-15N) is 354.41 g/mol . This value is derived from its chemical formula by incorporating the specific mass of the stable heavy isotope of nitrogen, ¹⁵N.

This guide provides a detailed breakdown of the molecular composition and the calculation process for determining the molecular weight of this isotopically labeled amino acid, a compound frequently utilized in peptide synthesis and proteomics research.

Chemical Structure and Formula

This compound is a derivative of the amino acid Leucine, where the alpha-amino group is protected by a Fluorenylmethoxycarbonyl (Fmoc) group. The key feature of this molecule is the substitution of the naturally abundant ¹⁴N nitrogen atom with the heavier, stable isotope ¹⁵N.

-

Standard Fmoc-Leu-OH: The chemical formula is C₂₁H₂₃NO₄.[1][2][3]

-

Isotopically Labeled this compound: The incorporation of the ¹⁵N isotope results in the formula C₂₁H₂₃¹⁵NO₄.

The molecular weight of the unlabeled Fmoc-Leu-OH is 353.41 g/mol .[3][4] The increase in mass is due to the presence of the heavier nitrogen isotope.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation relies on the precise atomic masses of the constituent elements, with special attention to the isotopic mass of ¹⁵N.

For this calculation, the following atomic weights are used.

| Element | Symbol | Atomic Weight ( g/mol ) | Source |

| Carbon | C | 12.011 | Standard Value |

| Hydrogen | H | 1.008 | Standard Value |

| Oxygen | O | 15.999 | Standard Value |

| Nitrogen-15 | ¹⁵N | 15.000109 | [5][6][7] |

The molecular weight is calculated based on the chemical formula C₂₁H₂₃¹⁵NO₄.

| Element | Count | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |

| Carbon (C) | 21 | 12.011 | 252.231 |

| Hydrogen (H) | 23 | 1.008 | 23.184 |

| Nitrogen-15 (¹⁵N) | 1 | 15.0001 | 15.0001 |

| Oxygen (O) | 4 | 15.999 | 63.996 |

| Total Molecular Weight | 354.4111 |

After rounding to two decimal places, the final molecular weight is 354.41 g/mol .

Note on Experimental Protocols and Visualizations

The determination of a molecular weight is a computational process based on a known chemical formula and standard atomic masses. As such, it does not involve experimental procedures or signaling pathways. Therefore, the requested experimental protocols and Graphviz diagrams are not applicable to this specific topic. The data is best represented in the tabular formats provided above for clarity and precision.

References

- 1. 35661-60-0|Fmoc-Leu-OH|BLD Pharm [bldpharm.com]

- 2. Fmoc-Leu-OH | 35661-60-0 [chemicalbook.com]

- 3. Fmoc-Leu-OH = 97.0 35661-60-0 [sigmaaldrich.com]

- 4. Fmoc-Leu-OH - CAS# 35661-60-0 - Activotec [activotec.com]

- 5. Nitrogen-15 - isotopic data and properties [chemlin.org]

- 6. Isotope data for nitrogen-15 in the Periodic Table [periodictable.com]

- 7. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

The Power of Nitrogen-15: A Technical Guide to 15N-Labeled Amino Acids in Research

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling with 15N-labeled amino acids has become an indispensable tool in modern biological and biomedical research. By replacing the naturally abundant 14N isotope with the heavier, non-radioactive 15N, researchers can trace the fate of amino acids and their incorporation into proteins and other metabolites with high precision. This in-depth technical guide provides a comprehensive overview of the core applications, experimental protocols, and data analysis workflows utilizing 15N-labeled amino acids, empowering researchers to leverage this powerful technology in their studies.

Core Applications of 15N-Labeled Amino Acids

The versatility of 15N-labeled amino acids allows for their application across a wide range of research areas, from fundamental biology to drug discovery.[1]

-

Quantitative Proteomics: 15N-labeling is a cornerstone of quantitative proteomics, enabling the accurate measurement of protein abundance, synthesis, and turnover.[2] Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize 15N-labeled amino acids to create an internal standard for precise relative and absolute quantification of proteins in different cellular states.[3]

-

Metabolomics and Metabolic Flux Analysis: By tracing the incorporation of 15N into various metabolites, researchers can elucidate the dynamics of metabolic pathways.[4][5][6][7] This is particularly valuable for studying nitrogen metabolism and understanding how metabolic networks are rewired in disease states or in response to therapeutic interventions.

-

Structural Biology (NMR Spectroscopy): 15N-labeling is essential for nuclear magnetic resonance (NMR) studies of proteins and other macromolecules.[8][9] The 15N nucleus provides an additional dimension in NMR experiments, facilitating the determination of protein structure, dynamics, and interactions.[9][10]

-

Drug Discovery and Development: 15N-labeled amino acids are utilized in various stages of drug development. They can be used to study drug-target engagement, elucidate mechanisms of action, and assess the impact of drugs on protein turnover and metabolic pathways.

Key Experimental Protocols

This section provides detailed methodologies for three key experimental workflows that utilize 15N-labeled amino acids.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a powerful technique for the quantitative analysis of proteomes.[11] It involves metabolically labeling two cell populations with "light" (14N) and "heavy" (15N) versions of an essential amino acid, typically lysine and/or arginine.

Experimental Protocol:

-

Cell Culture Preparation:

-

Select a cell line that is auxotrophic for the amino acid to be labeled (e.g., arginine and lysine).

-

Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" medium supplemented with 15N-labeled arginine and/or lysine.

-

Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six doublings in the respective media.

-

-

Experimental Treatment:

-

Once fully labeled, one cell population can be subjected to a specific treatment (e.g., drug administration, growth factor stimulation), while the other serves as the control.

-

-

Cell Lysis and Protein Extraction:

-

Harvest both cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate.

-

-

Sample Mixing and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" cell lysates.

-

Denature, reduce, and alkylate the proteins.

-

Digest the protein mixture into peptides using an appropriate protease, such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the presence of 14N or 15N.

-

-

Data Analysis:

-

Quantify the relative abundance of each peptide pair by comparing the signal intensities of the light and heavy forms.

-

Protein abundance ratios are then calculated from the ratios of their constituent peptides.

-

Metabolic Labeling for Protein NMR Spectroscopy

Uniform or selective 15N labeling is crucial for many protein NMR experiments.[9] This protocol outlines the general procedure for producing a uniformly 15N-labeled protein in E. coli.

Experimental Protocol:

-

Bacterial Culture Preparation:

-

Transform an appropriate E. coli expression strain with a plasmid encoding the protein of interest.

-

Grow a starter culture overnight in a rich medium (e.g., LB).

-

-

Minimal Medium Growth:

-

Inoculate a larger volume of minimal medium (e.g., M9 medium) with the starter culture. The minimal medium should contain 15NH4Cl as the sole nitrogen source and a carbon source like glucose.

-

Grow the cells at an appropriate temperature (e.g., 37°C) with shaking until they reach the mid-logarithmic growth phase (OD600 ≈ 0.6-0.8).

-

-

Protein Expression Induction:

-

Induce protein expression by adding an appropriate inducer (e.g., IPTG).

-

Continue to grow the cells for a specified period (e.g., 3-16 hours) at a suitable temperature (e.g., 18-37°C) to allow for the incorporation of 15N into the expressed protein.

-

-

Cell Harvest and Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and lyse the cells using methods such as sonication or high-pressure homogenization.

-

-

Protein Purification:

-

Purify the 15N-labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

-

-

NMR Sample Preparation and Analysis:

-

Exchange the purified protein into a suitable NMR buffer.

-

Acquire NMR spectra (e.g., 1H-15N HSQC) to assess the quality of the labeled protein and to proceed with structural and dynamic studies.[8]

-

Measuring Protein Turnover with 15N-Labeled Amino Acids

Pulse-chase experiments using 15N-labeled amino acids are a common method for measuring protein synthesis and degradation rates.

Experimental Protocol:

-

Pulse Phase (Labeling):

-

Culture cells in a medium containing a 15N-labeled amino acid for a defined period. This "pulse" allows for the incorporation of the heavy isotope into newly synthesized proteins.

-

-

Chase Phase (Unlabeling):

-

After the pulse period, wash the cells to remove the labeling medium.

-

Replace the labeling medium with a "chase" medium containing an excess of the corresponding unlabeled (14N) amino acid.

-

Harvest cells at various time points during the chase phase.

-

-

Sample Preparation and Analysis:

-

Extract proteins from the harvested cells at each time point.

-

Digest the proteins into peptides.

-

Analyze the peptide mixtures by LC-MS/MS.

-

-

Data Analysis:

-

At each time point, determine the ratio of the heavy (15N) to light (14N) forms of peptides from the protein of interest.

-

The rate of decrease in the heavy-to-light ratio over time reflects the degradation rate of the protein.

-

The rate of incorporation of the heavy isotope during the pulse phase reflects the synthesis rate.

-

Quantitative Data Presentation

The following tables summarize key quantitative data from studies utilizing 15N-labeled amino acids, providing a reference for expected outcomes and experimental design.

| Parameter | Organism/Cell Line | Value | Reference |

| 15N Enrichment Efficiency | |||

| Liver (Rat) | Sprague-Dawley Rat | 91% | [12] |

| Brain (Rat) | Sprague-Dawley Rat | 74% | [12] |

| Skeletal Muscle (Rat, Protocol 1) | Sprague-Dawley Rat | 76.1% +/- 4.7% | |

| Skeletal Muscle (Rat, Protocol 2) | Sprague-Dawley Rat | 86.7% +/- 2.59% | |

| Improved Labeling (All Tissues, Rat) | Sprague-Dawley Rat | 94% | [1][12][13] |

| Protein Turnover Rates | |||

| Fractional Synthesis Rate (Albumin, Human) | Human | 6.8% per day (amino acid-based) | [14] |

| Fractional Synthesis Rate (Albumin, Human) | Human | 3.3% per day (urea-based) | [14] |

| Fractional Synthesis Rate (γ-globulin, Human) | Human | 4.3% per day | [14] |

| Fractional Synthesis Rate (α-globulin, fibrinogen, Human) | Human | 26.4% per day | [14] |

| Amino Acid Labeling in Algae | |||

| 15N Incorporation into Amino Acids | Chlamydomonas reinhardtii | ~98% | [15] |

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways investigated using 15N-labeled amino acids.

SILAC Experimental Workflow

Caption: A generalized workflow for a SILAC experiment.

Investigating EGFR Signaling with SILAC

SILAC-based proteomics is a powerful tool for dissecting signaling pathways, such as the one initiated by the Epidermal Growth Factor Receptor (EGFR).[16][17][18][19] Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins.

References

- 1. 15N metabolic labeling of mammalian tissue with slow protein turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. beregond.bham.ac.uk [beregond.bham.ac.uk]

- 5. Tracing metabolic flux to assess optimal dietary protein and amino acid consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. protein-nmr.org.uk [protein-nmr.org.uk]

- 9. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 12. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of the Fmoc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides.[1] Its development by Eric Atherton and Bob Sheppard in the late 1970s revolutionized the field, offering a milder, more versatile, and highly efficient alternative to the traditional tert-butyloxycarbonyl (Boc) strategy.[2] This guide provides a comprehensive technical overview of the Fmoc group, its chemical principles, and its critical role in the synthesis of peptides for research, diagnostics, and therapeutic development.

Core Principles of Fmoc Chemistry

The fundamental advantage of the Fmoc strategy lies in its orthogonality.[1] It employs the base-labile Fmoc group for the temporary protection of the Nα-amino group of amino acids, while utilizing acid-labile protecting groups (e.g., tBu, Boc, Trt) for the permanent protection of reactive amino acid side chains.[3][4] This orthogonal scheme ensures that the robust side-chain protecting groups remain intact during the repeated cycles of Nα-Fmoc removal, which is achieved under mild basic conditions.[5]

Chemical Properties of the Fmoc Group:

-

Base-Lability: The Fmoc group is rapidly cleaved by a weak base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6]

-

Acid-Stability: It is stable to acidic conditions, which is crucial for preventing its premature removal during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).[5]

-

UV Absorbance: The fluorenyl moiety possesses a strong UV absorbance, allowing for real-time, quantitative monitoring of the deprotection step by measuring the concentration of the released dibenzofulvene-piperidine adduct.[4][7]

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[8]

-

A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring.[9]

-

This abstraction induces an elimination reaction, cleaving the C-O bond of the carbamate.

-

The process releases the free Nα-amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[9][10]

-

The excess piperidine in the reaction mixture then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, which prevents it from reacting with the newly liberated amine.[10][11]

A diagram illustrating the deprotection mechanism is provided below.

Caption: Base-catalyzed deprotection mechanism of the Fmoc group.

The Fmoc-SPPS Workflow

Fmoc-based SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain anchored to a solid support.[3] This iterative nature is highly amenable to automation.[12]

The core cycle consists of three main stages:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed.

-

Washing: The resin is thoroughly washed to remove the deprotection reagents and byproducts.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine, forming a peptide bond.

-

Washing: The resin is washed again to remove excess reagents and byproducts before initiating the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. The process concludes with the cleavage of the peptide from the resin and simultaneous removal of all side-chain protecting groups.[2]

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in the SPPS cycle is critical for the overall yield and purity of the final peptide. Below are tables summarizing typical quantitative parameters.

Table 1: Common Reagents and Conditions for Fmoc Deprotection

| Reagent | Concentration (v/v) | Solvent | Typical Reaction Time | Notes |

|---|---|---|---|---|

| Piperidine | 20% | DMF or NMP | 5-20 minutes | The most common and standard reagent.[3] |

| Piperidine with 0.1 M HOBt | 20% | DMF | 2 x 10 minutes | Helps to reduce the incidence of aspartimide formation.[13] |

| DBU / Piperidine | 2% DBU, 2% Piperidine | DMF or NMP | Faster than piperidine alone | Useful for sterically hindered amino acids, but DBU can catalyze aspartimide formation.[11][14] |

Table 2: Representative Coupling Efficiencies and Overall Yield

| Parameter | Typical Value | Factors Influencing |

|---|---|---|

| Coupling Efficiency per Step | >99% | Amino acid steric hindrance, peptide aggregation, coupling reagent choice. |

| Deprotection Efficiency per Step | >99.5% | Steric hindrance at N-terminus, peptide aggregation. |

| Overall Yield of a 10-mer Peptide (Theoretical) | ~90.4% (at 99% step efficiency) | Length of the peptide, cumulative efficiency of each cycle. |

| Overall Yield of a 20-mer Peptide (Theoretical) | ~81.8% (at 99% step efficiency) | Length of the peptide, cumulative efficiency of each cycle.[3] |

Note: Theoretical yields are calculated as (Step Efficiency)^n, where n is the number of cycles. Actual yields may be lower due to handling losses and purification steps.

Experimental Protocols

Detailed and validated protocols are essential for reproducible success in peptide synthesis.

Protocol 1: Standard Fmoc Deprotection

Objective: To remove the N-terminal Fmoc protecting group from the peptide-resin.

Materials:

-

Peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF.[15]

-

DMF for washing.

Procedure:

-

Wash the peptide-resin with DMF (3 times) to swell the resin and remove residual solvents.[3]

-

Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).[14]

-

Agitate the mixture at room temperature for 5-20 minutes. For many sequences, a two-step treatment (e.g., 2 minutes followed by 5-7 minutes with fresh reagent) is common.[14][15]

-

Drain the deprotection solution. This solution can be collected to quantify Fmoc release via UV spectrophotometry.[13]

-

Wash the resin thoroughly with DMF (at least 5 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.[3] Residual base can neutralize the incoming activated amino acid in the next step.

Protocol 2: Standard Amino Acid Coupling using HBTU/DIPEA

Objective: To form a new peptide bond between the free amine on the resin and an incoming Fmoc-amino acid.

Materials:

-

Deprotected peptide-resin.

-

Fmoc-protected amino acid (3-5 equivalents relative to resin loading).[3]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents).[3]

-

DIPEA (N,N-Diisopropylethylamine) (6-10 equivalents).[3]

-

DMF (reaction solvent).

Procedure:

-

In a separate reaction vessel, dissolve the Fmoc-amino acid in DMF.

-

Add HBTU and DIPEA to the amino acid solution.

-

Allow the activation to proceed for 2-5 minutes at room temperature. The solution will typically change color.

-

Add the activated amino acid solution to the deprotected peptide-resin.[3]

-

Agitate the reaction mixture for 30-60 minutes. Coupling times may be extended for sterically hindered amino acids.[15]

-

Drain the coupling solution from the reaction vessel.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[3]

Protocol 3: Cleavage from Resin and Side-Chain Deprotection

Objective: To cleave the completed peptide from the solid support and remove all acid-labile side-chain protecting groups.

Materials:

-

Dried peptide-resin.

-

Cleavage Cocktail (e.g., Reagent K: Trifluoroacetic acid / water / phenol / thioanisole / 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5).[13]

-

Cold diethyl ether.

Procedure:

-

Wash the final peptide-resin with Dichloromethane (DCM) (3-5 times) and dry it thoroughly under vacuum.[3]

-

Place the dried resin in a suitable reaction vessel.

-

Add the cleavage cocktail to the resin (e.g., 10 mL per 0.1 mmol of peptide).

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[16]

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

-

Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Conclusion: The Indispensable Role of Fmoc

The Fmoc protection strategy is a powerful and versatile technology that has become the method of choice for modern peptide synthesis.[5][17] Its success is rooted in the chemical elegance of the protecting group: it is robust enough to withstand peptide coupling conditions yet easily removed under very mild and specific basic conditions.[1] This orthogonality, combined with the ability to monitor the synthesis quantitatively and its suitability for automation, has enabled the routine construction of highly complex and modified peptides that are essential for advancing research and development in the life sciences.[12] A thorough understanding of the principles and protocols outlined in this guide is critical for any scientist aiming to successfully synthesize peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. connectsci.au [connectsci.au]

- 8. chempep.com [chempep.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 11. peptide.com [peptide.com]

- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

A Technical Guide to Isotopic Labeling with Fmoc-Leu-OH-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and applications of Fmoc-L-Leucine-¹⁵N (Fmoc-Leu-OH-¹⁵N) in isotopic labeling. This valuable tool is integral to a range of sophisticated analytical techniques, including quantitative proteomics, structural biology via Nuclear Magnetic Resonance (NMR) spectroscopy, and detailed metabolic studies. This guide offers detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate its effective use in research and development.

Core Concepts of Isotopic Labeling with Fmoc-Leu-OH-¹⁵N

Fmoc-Leu-OH-¹⁵N is an L-leucine amino acid where the nitrogen atom in the alpha-amino group is the stable isotope ¹⁵N instead of the naturally more abundant ¹⁴N. The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects this amino group, making it a key building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The incorporation of ¹⁵N provides a distinct mass shift of +1 Dalton for each labeled leucine residue in a peptide. This mass difference is the foundation for its application in mass spectrometry-based quantification and for specific detection in NMR spectroscopy.

Data Presentation: Properties and Quantitative Parameters

The successful application of Fmoc-Leu-OH-¹⁵N relies on its high purity and well-defined characteristics. The following tables summarize key quantitative data for commercially available Fmoc-Leu-OH-¹⁵N and its application in peptide synthesis.

Table 1: Physicochemical Properties of Fmoc-Leu-OH-¹⁵N

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₃¹⁵NO₄ | --INVALID-LINK-- |

| Molecular Weight | 354.41 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | 152-156 °C | --INVALID-LINK-- |

| Isotopic Purity | ≥98 atom % ¹⁵N | --INVALID-LINK-- |

| Chemical Purity | ≥98% (CP) | --INVALID-LINK-- |

Table 2: Quantitative Parameters in ¹⁵N-Labeling Experiments

| Parameter | Typical Value/Range | Application Context |

| ¹⁵N Incorporation Efficiency | 93-99% | Metabolic labeling in cell culture.[1] |

| Mass Shift per ¹⁵N Label | +1.00335 Da | Mass Spectrometry. --INVALID-LINK-- |

| Protein Concentration for NMR | 0.3-0.5 mM (for proteins >20 kDa) | NMR Spectroscopy.[2] |

| Peptide Concentration for NMR | 2-5 mM | NMR Spectroscopy.[2] |

| ¹⁵N Enrichment for Protein Synthesis Quantification | 30-50% | In vitro protein synthesis studies.[3] |

Experimental Protocols

Detailed methodologies for the key applications of Fmoc-Leu-OH-¹⁵N are provided below. These protocols are intended as a guide and may require optimization based on the specific peptide sequence and experimental goals.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Leu-OH-¹⁵N

This protocol outlines the manual synthesis of a ¹⁵N-leucine-containing peptide on a Rink Amide resin for a C-terminally amidated peptide.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Leu-OH-¹⁵N)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[4]

-

Fmoc Deprotection:

-

Amino Acid Coupling (for Fmoc-Leu-OH-¹⁵N or other amino acids):

-

In a separate vial, dissolve the Fmoc-amino acid (4 equivalents) and a coupling reagent like HATU (3.8 equivalents) in DMF.[4]

-

Add DIPEA (8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[4]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.[5]

-

Monitor the reaction completion using a Kaiser test (a negative result indicates complete coupling).

-

Wash the resin with DMF (5 times).[4]

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.[4]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[5]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.[4]

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Mass Spectrometry Analysis of ¹⁵N Incorporation

This protocol describes a general workflow for determining the incorporation efficiency of ¹⁵N-leucine in a synthesized peptide or protein.

Materials:

-

¹⁵N-labeled peptide/protein sample

-

Protease (e.g., Trypsin)

-

Appropriate digestion buffer

-

MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) or LC-MS compatible solvents

-

MALDI-TOF/TOF or LC-MS/MS instrument

Procedure:

-

Proteolytic Digestion (for proteins):

-

Denature the protein sample.

-

Digest the protein with trypsin overnight at 37°C to generate peptides.

-

-

Sample Preparation for Mass Spectrometry:

-

For MALDI-TOF/TOF: Co-crystallize the peptide digest with a suitable matrix on a MALDI plate.

-

For LC-MS/MS: Reconstitute the peptide digest in an appropriate solvent for liquid chromatography.

-

-

Data Acquisition:

-

Acquire mass spectra of the peptide mixture. For LC-MS/MS, perform data-dependent acquisition to obtain MS/MS spectra for peptide identification.

-

-

Data Analysis:

-

Identify the peptides using a database search algorithm (e.g., Mascot, Sequest).

-

Determine the isotopic distribution of the leucine-containing peptides.

-

Calculate the ¹⁵N incorporation efficiency by comparing the experimental isotopic pattern with the theoretical patterns for different levels of ¹⁵N enrichment. Software such as DEX or Protein Prospector can be used for this analysis.[6][7] The percentage of incorporation is a critical measure to assess the quality of the labeled standard.[4]

-

NMR Sample Preparation for ¹⁵N-Labeled Proteins

This protocol provides guidelines for preparing a ¹⁵N-labeled protein sample for NMR spectroscopy, for example, for a ¹H-¹⁵N HSQC experiment.

Materials:

-

Purified ¹⁵N-labeled protein

-

NMR buffer (e.g., phosphate buffer, pH 6.0-7.0)

-

Deuterium oxide (D₂O)

Procedure:

-

Buffer Exchange: Exchange the protein into the final NMR buffer. The buffer should have low ionic strength to optimize spectral quality.

-

Concentration: Concentrate the protein to the desired level, typically 0.3-0.5 mM for proteins.[2]

-

Addition of D₂O: Add D₂O to the sample to a final concentration of 5-10% for the NMR lock.

-

Sample Transfer: Transfer the final sample to a high-quality NMR tube.

-

NMR Data Acquisition: Acquire NMR spectra, such as a ¹H-¹⁵N HSQC, to observe the signals from the ¹⁵N-labeled amide groups. The use of ¹⁵N labeling helps to reduce spectral overlap in larger proteins.[2]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-labeled peptide.

Caption: Workflow for Mass Spectrometry analysis of ¹⁵N incorporation.

Caption: Workflow for ¹⁵N-labeled protein sample preparation for NMR spectroscopy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. loewenlabs.com [loewenlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protein-nmr.org.uk [protein-nmr.org.uk]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing ¹⁵N-Labeled Leucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides and proteins is an indispensable tool in modern biochemical and pharmaceutical research. The incorporation of heavy isotopes, such as ¹⁵N, into amino acids allows for the precise tracking and quantification of peptides and proteins in complex biological systems. Fmoc-L-Leucine-¹⁵N (Fmoc-Leu-OH-¹⁵N) is a critical building block in solid-phase peptide synthesis (SPPS) for introducing a ¹⁵N label at specific leucine residues. This enables a wide range of applications, from structural elucidation by nuclear magnetic resonance (NMR) spectroscopy to quantitative proteomics and metabolic studies using mass spectrometry.[1][2][]

The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine is base-labile, making it suitable for the iterative process of peptide chain elongation under mild conditions.[4][5] The use of Fmoc-Leu-OH-¹⁵N in SPPS allows for the synthesis of high-purity, site-specifically labeled peptides with defined isotopic enrichment, which are crucial for enhancing the accuracy and scope of various analytical techniques.[1][6] This technical guide provides an in-depth overview of the properties of Fmoc-Leu-OH-¹⁵N, detailed protocols for its use in Fmoc-based SPPS, and its applications in scientific research.

Properties of Fmoc-Leu-OH-¹⁵N

The successful incorporation of Fmoc-Leu-OH-¹⁵N into a peptide sequence relies on its chemical and physical properties. High isotopic and chemical purity are paramount for the synthesis of well-defined labeled peptides.[4][7]

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₃¹⁵NO₄ | |

| Molecular Weight | 354.41 g/mol | |

| Appearance | White to off-white solid | [4][] |

| Melting Point | 152-156 °C | |

| Isotopic Purity | ≥ 98 atom % ¹⁵N | |

| Chemical Purity | ≥ 98% (CP) | |

| Optical Activity | [α]²⁰/D -25°, c = 0.5 in DMF | |

| Solubility | Soluble in DMF and other organic solvents used in SPPS | [9] |

Experimental Protocols for SPPS using Fmoc-Leu-OH-¹⁵N

The following protocols outline the key steps for the incorporation of Fmoc-Leu-OH-¹⁵N into a peptide chain using manual or automated solid-phase peptide synthesis.

Resin Preparation and Swelling

The choice of resin depends on the desired C-terminal functionality (e.g., carboxylic acid or amide).[10]

-

Protocol:

-

Weigh the appropriate amount of resin (e.g., 2-chlorotrityl chloride resin for a C-terminal acid or Rink amide resin for a C-terminal amide) into a reaction vessel.[10]

-

Add dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[10]

-

After swelling, drain the DMF from the reaction vessel.[10]

-

First Amino Acid Loading (if applicable)

For resins that are not pre-loaded, the first amino acid needs to be manually coupled.

-

Protocol for 2-Chlorotrityl Chloride Resin:

-

Dissolve the first Fmoc-amino acid (not necessarily Fmoc-Leu-OH-¹⁵N unless it is the C-terminal residue) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA).

-

Add the amino acid solution to the swelled resin and agitate for 1-2 hours.

-

To cap any remaining reactive sites, add methanol and agitate for 30 minutes.

-

Wash the resin thoroughly with DCM and DMF.

-

SPPS Cycle for Fmoc-Leu-OH-¹⁵N Incorporation

This cycle is repeated for each amino acid in the peptide sequence.

This step removes the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.[4]

-

Protocol:

-

Wash the resin-bound peptide with DMF (3 times).[11]

-

Add a solution of 20% piperidine in DMF to the resin.[10][11]

-

Agitate the mixture for 5-20 minutes at room temperature.[11]

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[11]

-

References

- 1. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]

- 2. cpcscientific.com [cpcscientific.com]

- 4. nbinno.com [nbinno.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Peptide Synthesis â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]

- 9. chempep.com [chempep.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. benchchem.com [benchchem.com]

A Technical Guide to Isotope Labeling in Quantitative Proteomics: Clarifying the Roles of SILAC and Fmoc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses a common point of confusion in quantitative proteomics: the distinct roles of in-vivo metabolic labeling (SILAC) and the use of chemically synthesized peptide standards. Specifically, it clarifies that Fmoc-Leu-OH-15N is not used for the core principle of SILAC . Instead, it is a critical reagent for an alternative and complementary quantitative technique involving synthetic, isotopically labeled peptides.

This document will first delineate the fundamental principles of both methods, then provide detailed experimental protocols, representative data, and workflow visualizations to empower researchers to select and apply the appropriate technique for their experimental goals.

Core Principles: Two Distinct Methodologies

At the heart of the user's query is a conflation of two separate, powerful techniques for protein quantification via mass spectrometry.

1.1. The Principle of SILAC: In-Vivo Metabolic Labeling

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a metabolic labeling strategy that provides accurate relative quantification of proteins between different cell populations.[1][2][3] The core principle is the metabolic incorporation of "heavy" stable-isotope-containing amino acids into the entire proteome of living cells.[1][4]

In a typical two-condition experiment (e.g., control vs. drug-treated), one population of cells is grown in a "light" medium containing normal amino acids (e.g., L-Leucine with ¹²C, ¹⁴N), while the second population is grown in a "heavy" medium where a specific amino acid is replaced by its heavy isotope counterpart (e.g., L-Leucine with ¹³C or ¹⁵N).[1][2] The heavy amino acids are chemically identical to their light counterparts and do not interfere with normal cell growth or protein function.[5]

After several cell divisions, all newly synthesized proteins in the "heavy" cell population will have incorporated the heavy amino acid.[1][5] The cell populations are then combined at the earliest possible stage, typically before protein extraction.[6] This co-processing minimizes experimental variation and bias, which is a major advantage of the SILAC technique.[1]

Following protein extraction and digestion (typically with trypsin), the resulting peptides are analyzed by LC-MS/MS. A peptide from the "heavy" sample will have the same sequence and chromatographic properties as its "light" counterpart but will be distinguishable by its increased mass. The relative abundance of the protein is determined by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer.[1][2]

1.2. The Principle of Using this compound: In-Vitro Peptide Synthesis for Absolute Quantification

This compound is a building block for chemical synthesis, not metabolic labeling.

-

Fmoc (9-fluorenylmethyloxycarbonyl) is a chemical protecting group attached to the amino group of the leucine.[7][8][] This bulky group prevents the amino acid from being recognized by the cell's translational machinery and used to build proteins in vivo. Its purpose is to control the chemical reactions during the stepwise, in vitro assembly of a peptide chain in a process called Solid-Phase Peptide Synthesis (SPPS) .[7][8][10]

-

¹⁵N is the stable isotope that makes this leucine "heavy."

Therefore, this compound is used to synthesize specific, high-purity, isotopically labeled peptides in a laboratory.[10][11][12] These synthetic heavy peptides are then used as internal standards for absolute quantification of a target protein in a complex sample, a technique often referred to as AQUA (Absolute QUAntification).[13][14][15]

In an AQUA workflow, a known quantity of the synthetic heavy peptide is spiked into a biological sample (e.g., cell lysate or plasma) during protein digestion.[13][15] This heavy peptide serves as an ideal internal standard because it is chemically identical to the endogenous "light" peptide produced from the digestion of the target protein.[15] By comparing the mass spectrometry signal intensity of the known amount of spiked-in heavy peptide to the signal from the endogenous light peptide, one can calculate the precise, absolute amount (e.g., in fmol/µg) of the target protein in the original sample.[14][15]

Mandatory Visualizations and Workflows

The following diagrams illustrate the conceptual and practical differences between the SILAC and AQUA methodologies.

References

- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 3. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 5. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]

- 7. vectorlabs.com [vectorlabs.com]

- 8. chempep.com [chempep.com]

- 10. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]

- 11. shoko-sc.co.jp [shoko-sc.co.jp]

- 12. Protected Amino Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 13. researchgate.net [researchgate.net]

- 14. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of High-Molecular Weight Protein Platforms by AQUA Mass Spectrometry as Exemplified for the CD95 Death-Inducing Signaling Complex (DISC) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Applications of Fmoc-Leu-OH-15N in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of Nα-(9-Fluorenylmethoxycarbonyl)-L-leucine, with a stable ¹⁵N isotope on the amide nitrogen (Fmoc-Leu-OH-¹⁵N), in Nuclear Magnetic Resonance (NMR) spectroscopy. The site-specific incorporation of ¹⁵N-labeled leucine into synthetic peptides provides a powerful tool for elucidating peptide and protein structure, dynamics, and interactions with high precision. This guide covers the fundamental principles, detailed experimental protocols, data presentation, and visualization of workflows and pathways.

Core Principles: The Power of Site-Specific Isotopic Labeling

In the landscape of biomolecular NMR, spectral overlap presents a significant challenge, particularly for larger peptides and proteins. Isotopic labeling with NMR-active nuclei such as ¹⁵N is a cornerstone strategy to overcome this limitation. While uniform labeling (where all nitrogen atoms are ¹⁵N) is common for recombinant protein expression, site-specific labeling of synthetic peptides with reagents like Fmoc-Leu-OH-¹⁵N offers distinct advantages:

-

Spectral Simplification: By introducing a ¹⁵N label at a single, known position, the complexity of the resulting NMR spectra is dramatically reduced. This allows for unambiguous assignment of signals corresponding to the labeled residue.

-

A Precise Probe for Structural and Dynamic Studies: The ¹⁵N-labeled leucine acts as a specific probe. Changes in its chemical environment due to peptide folding, conformational changes, or binding events can be monitored with high sensitivity.

-

Facilitating Structural Determination: The ability to introduce a ¹⁵N label at a specific site is invaluable for solid-state NMR experiments that measure internuclear distances, providing crucial constraints for structure calculation.

Data Presentation: Physicochemical Properties and NMR Parameters

Clear and concise data is fundamental to experimental design. The following tables summarize the key properties of Fmoc-Leu-OH-¹⁵N and typical parameters for relevant NMR experiments.

Table 1: Physicochemical Properties of Fmoc-Leu-OH-¹⁵N

| Property | Value |

| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-leucine-¹⁵N |

| Molecular Formula | C₂₁H₂₃¹⁵NO₄ |

| Molecular Weight | 354.41 g/mol |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N |

| Chemical Purity | Typically ≥98% |

| Form | White to off-white solid |

| Solubility | Soluble in DMF, NMP, and other organic solvents used in peptide synthesis |

| Melting Point | 152-156 °C |

Table 2: Typical Acquisition Parameters for a 2D ¹H-¹⁵N HSQC Experiment on a Site-Specifically Labeled Peptide

| Parameter | Typical Value | Purpose |

| Spectrometer Frequency | ≥ 500 MHz for ¹H | Higher field provides better signal dispersion and sensitivity. |

| Temperature | 298 K (25 °C) | Should be stable and optimized for sample stability and signal quality. |

| Number of Scans (NS) | 16 - 64 | Dependant on sample concentration; sufficient scans are needed for a good signal-to-noise ratio. |

| ¹H Spectral Width (SW) | 12 - 16 ppm | To encompass all proton signals. |

| ¹⁵N Spectral Width (SW) | 30 - 40 ppm | Centered around the expected amide region (~120 ppm) to capture the ¹⁵N signal. |

| Acquisition Time (¹H) | 0.1 - 0.2 s | Determines the resolution in the direct dimension. |

| Acquisition Time (¹⁵N) | 0.05 - 0.1 s | Determines the resolution in the indirect dimension. |

| Relaxation Delay (D1) | 1.0 - 1.5 s | Time for magnetization to return to equilibrium between scans. |

Experimental Protocols

Detailed and reproducible protocols are crucial for successful experimentation. The following sections provide step-by-step methodologies for the synthesis of ¹⁵N-labeled peptides and their analysis by NMR.

Incorporation of Fmoc-Leu-OH-¹⁵N via Solid-Phase Peptide Synthesis (SPPS)

The following is a standard protocol for the manual incorporation of Fmoc-Leu-OH-¹⁵N into a peptide sequence using Fmoc/tBu chemistry on a rink amide resin.

Materials:

-

Rink Amide Resin

-

Fmoc-Leu-OH-¹⁵N

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

N-methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Solid-phase synthesis vessel

Protocol:

-

Resin Swelling: Swell the rink amide resin in DMF or NMP for at least 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the solvent.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (for Fmoc-Leu-OH-¹⁵N):

-

In a separate vial, dissolve Fmoc-Leu-OH-¹⁵N (3-4 equivalents relative to resin substitution), HBTU/HATU (3-4 eq.), and DIEA (6-8 eq.) in DMF.

-

Pre-activate the mixture by allowing it to stand for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours.

-

To monitor coupling completion, a small sample of resin can be tested using a Kaiser test. A negative test (beads remain yellow) indicates a complete reaction.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the mass of the purified peptide, including the +1 mass shift from the ¹⁵N label, using mass spectrometry.

-

2D ¹H-¹⁵N HSQC NMR Spectroscopy

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the most common method for observing ¹H-¹⁵N correlations. For a peptide containing a single ¹⁵N-labeled leucine, this experiment will yield a single cross-peak, providing a powerful diagnostic tool.

Sample Preparation:

-

Dissolve the lyophilized, purified ¹⁵N-labeled peptide in a suitable NMR buffer (e.g., 20 mM phosphate buffer, pH 6.5) to a final concentration of 0.1 - 1 mM.

-

The buffer should be prepared in 90% H₂O / 10% D₂O to provide a deuterium lock signal.

Experimental Workflow:

-

Spectrometer Setup: Tune and match the NMR probe for ¹H and ¹⁵N frequencies. Lock the spectrometer on the D₂O signal. Shim the magnetic field to achieve good homogeneity.

-

Pulse Width Calibration: Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

-

Acquisition:

-

Load a standard 2D ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi on a Bruker spectrometer).

-

Set the acquisition parameters as outlined in Table 2. The ¹⁵N carrier frequency should be centered on the amide region (approximately 120 ppm).

-

Acquire the data.

-

-

Data Processing:

-

Apply appropriate window functions (e.g., squared sine bell) in both dimensions.

-

Perform Fourier transformation.

-

Phase the spectrum.

-

Reference the spectrum (e.g., using the water signal for the ¹H dimension).

-

The resulting spectrum should show a single cross-peak corresponding to the ¹H-¹⁵N correlation of the labeled leucine residue.

Applications in Research and Drug Development

Structural Characterization of Peptides

The single ¹⁵N label in leucine can be a critical tool for peptide structure determination.

-

Solid-State NMR: In solid-state NMR, techniques like Rotational Echo Double Resonance (REDOR) can be used to measure the internuclear distance between the ¹⁵N label and other labeled nuclei (e.g., ¹³C) in the peptide. A series of such distance measurements can provide the necessary constraints to calculate a high-resolution 3D structure.

-

Solution NMR: While a single label provides limited structural information on its own, it can be used to resolve ambiguity in Nuclear Overhauser Effect (NOE) data. The chemical shift of the labeled leucine's amide proton is also highly sensitive to the local secondary structure.

Investigating Peptide-Protein Interactions

A common application of site-specific labeling is in the study of peptide-protein interactions, which is central to drug development. ¹H-¹⁵N HSQC titration experiments are a primary method for this.

Workflow:

-

Acquire a reference ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-Leu labeled peptide. This will show a single peak at a specific chemical shift.

-

Titrate in the unlabeled binding partner (protein) in stepwise molar equivalents (e.g., 0.2, 0.5, 1.0, 2.0 equivalents).

-

Acquire an ¹H-¹⁵N HSQC spectrum at each titration point.

-

Monitor Chemical Shift Perturbations (CSPs): As the protein binds to the peptide, the chemical environment of the ¹⁵N-labeled leucine will change, causing the corresponding peak in the HSQC spectrum to shift.

Data Analysis:

By plotting the change in the ¹H and ¹⁵N chemical shifts as a function of the protein concentration, a binding curve can be generated. This allows for the calculation of the dissociation constant (K_D), which quantifies the binding affinity.

Table 3: Hypothetical Chemical Shift Perturbation Data for a ¹⁵N-Leu Labeled Peptide Binding to a Protein

| Molar Ratio (Protein:Peptide) | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |

| 0:1 | 8.32 | 121.5 |

| 0.5:1 | 8.38 | 121.9 |

| 1:1 | 8.45 | 122.4 |

| 2:1 | 8.51 | 122.8 |

| 5:1 | 8.55 | 123.1 |

This data indicates that the leucine residue is directly involved in or affected by the binding event.

Mandatory Visualizations (Graphviz)

The following diagrams, generated using the DOT language, illustrate key workflows and concepts described in this guide.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Leu-OH-¹⁵N.

Caption: Experimental workflow for a ¹H-¹⁵N HSQC titration study.

Caption: Simplified signaling pathway illustrating a potential point of study.

A Technical Guide to the Application of Fmoc-L-Leucine-¹⁵N in Advanced Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-Leucine-¹⁵N, a critical reagent in modern proteomics and peptide synthesis. We will delve into its commercial availability, key applications, and detailed experimental protocols. This guide is intended to be a practical resource for researchers leveraging stable isotope labeling for precise and quantitative analysis in their studies.

Introduction to Fmoc-L-Leucine-¹⁵N

Nα-(9-Fluorenylmethoxycarbonyl)-L-leucine-¹⁵N (Fmoc-L-Leu-OH-¹⁵N) is an isotopically labeled amino acid derivative. The incorporation of the nitrogen-15 (¹⁵N) isotope provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based applications. The Fmoc protecting group on the alpha-amino group allows for its use as a building block in solid-phase peptide synthesis (SPPS).

The primary applications of Fmoc-L-Leu-OH-¹⁵N lie in two powerful techniques:

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A metabolic labeling strategy to quantify relative protein abundance between different cell populations.

-

Solid-Phase Peptide Synthesis (SPPS): The synthesis of custom peptides, including isotopically labeled internal standards for quantitative proteomics.

Commercial Suppliers of Fmoc-L-Leucine-¹⁵N

A variety of chemical suppliers offer Fmoc-L-Leu-OH-¹⁵N and its derivatives. The table below summarizes key information from several prominent suppliers to aid in the selection of the appropriate reagent for your research needs.

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity |

| Sigma-Aldrich | Fmoc-Leu-OH-¹⁵N | 200937-57-1 | 354.41 | 98 atom % ¹⁵N | ≥98% (CP) |

| Cambridge Isotope Laboratories, Inc. | L-Leucine-N-Fmoc (¹⁵N, 98%) | Not specified | 354.41 | 98% | ≥98% |

| Cambridge Isotope Laboratories, Inc. | L-Leucine-N-Fmoc (¹³C₆, 99%; ¹⁵N, 99%) | 1163133-36-5 | 360.36 | 99% (¹³C), 99% (¹⁵N) | ≥98% |

| Fluorochem | FMOC-LEU-OH-15N | 200937-57-1 | Not specified | Not specified | 95.0% |

| ChemPep | Fmoc-Leu-OH (¹³C₆,¹⁵N) | 1163133-36-5 | 360.4 | Not specified | Not specified |

| MedchemExpress | Fmoc-leucine-¹⁵N | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols

This section provides detailed methodologies for the two primary applications of Fmoc-L-Leu-OH-¹⁵N.

Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the stepwise synthesis of a peptide of a defined sequence on a solid support (resin). The following is a general protocol for incorporating Fmoc-L-Leu-OH-¹⁵N into a peptide sequence.

Materials:

-

Fmoc-L-Leu-OH-¹⁵N

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF (Fmoc deprotection solution)

-

Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: e.g., N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: Dichloromethane (DCM), Methanol

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Peptide synthesis vessel

Protocol:

-

Resin Swelling: Swell the resin in DMF in the reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 10-20 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-L-Leu-OH-¹⁵N (typically 3-5 equivalents relative to the resin substitution) and the coupling reagent (e.g., HCTU, slightly less than 1 equivalent to the amino acid) in DMF.

-

Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a Kaiser test.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Peptide Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry it thoroughly.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics. The following protocol outlines a typical SILAC experiment using Fmoc-L-Leu-OH-¹⁵N as a precursor for the "heavy" labeled leucine in the cell culture medium. Note that for SILAC, the free amino acid L-Leucine-¹⁵N is used in the culture medium, which can be synthesized from Fmoc-L-Leu-OH-¹⁵N or purchased directly. This protocol assumes the use of commercially available "heavy" L-Leucine-¹⁵N.

Materials:

-

SILAC-grade cell culture medium deficient in Leucine.

-

"Light" L-Leucine (unlabeled).

-

"Heavy" L-Leucine-¹⁵N.

-

Dialyzed fetal bovine serum (FBS).

-

Cell line of interest.

-

Standard cell culture equipment.

-

Lysis buffer.

-

Trypsin for protein digestion.

-

Mass spectrometer.

Protocol:

-

Preparation of SILAC Media:

-

Prepare two types of culture media: "light" medium supplemented with unlabeled L-Leucine, and "heavy" medium supplemented with L-Leucine-¹⁵N.

-

Both media should also be supplemented with dialyzed FBS.

-

-

Cell Culture and Labeling:

-

Culture two separate populations of the chosen cell line.

-

Grow one population in the "light" medium and the other in the "heavy" medium for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.

-

-

Experimental Treatment:

-

Apply the experimental condition (e.g., drug treatment) to one of the cell populations, while the other serves as a control.

-

-

Cell Harvesting and Lysis:

-

Harvest both the "light" and "heavy" labeled cell populations.

-

Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cell mixture using an appropriate lysis buffer.

-

-

Protein Digestion:

-

Extract the total protein from the cell lysate.

-

Digest the proteins into peptides using trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptide mixture using high-resolution mass spectrometry (e.g., LC-MS/MS).

-

Peptides containing the "heavy" leucine will exhibit a mass shift compared to their "light" counterparts.

-

The relative abundance of a protein between the two conditions can be determined by comparing the signal intensities of the "heavy" and "light" peptide pairs.

-

Visualizations

The following diagrams illustrate the workflows described in the experimental protocols section.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Workflow for a SILAC Experiment.

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Leu-OH-15N in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the incorporation of 15N-labeled Leucine (Fmoc-Leu-OH-15N) into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Isotopic labeling of peptides is a critical tool in quantitative proteomics, metabolic studies, and structural biology, enabling precise tracking and quantification of peptides and proteins. This application note details the adjustments to standard SPPS protocols, expected outcomes, and analytical methods for verifying the incorporation of this compound. Furthermore, it presents a relevant biological context by discussing the synthesis of a 15N-Leucine labeled peptide involved in the mTOR signaling pathway.

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis.[1] This method allows for the efficient and stepwise assembly of amino acids on a solid support, simplifying the purification process.[2] The incorporation of stable isotopes, such as 15N, into specific amino acid residues of a peptide provides a powerful tool for a variety of research applications.[3] These labeled peptides serve as internal standards in mass spectrometry-based quantitative proteomics, allowing for accurate determination of protein expression levels.[4] They are also invaluable in nuclear magnetic resonance (NMR) studies for protein structure and dynamics elucidation, and in metabolic labeling experiments to trace the fate of amino acids and proteins in biological systems.

Leucine is a branched-chain amino acid that plays a crucial role in various biological processes, most notably in the activation of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. The ability to synthesize peptides containing 15N-labeled leucine allows for precise investigation of these pathways.

This application note provides detailed protocols for the incorporation of this compound in SPPS, discusses potential challenges, and presents methods for the analysis of the final labeled peptide.

Data Presentation

While the isotopic substitution of 14N with 15N in Fmoc-Leu-OH does not significantly alter its chemical reactivity, careful optimization of coupling conditions is always recommended to ensure high incorporation efficiency. The following table summarizes expected outcomes and key parameters for the incorporation of this compound compared to its unlabeled counterpart. High-purity Fmoc-amino acids (≥99% by HPLC) are essential for successful peptide synthesis to avoid truncated or deleted peptide sequences.[5]

| Parameter | Fmoc-Leu-OH | This compound | Notes and Recommendations |

| Molecular Weight | 353.42 g/mol | 354.42 g/mol | The +1 Da mass shift is the basis for mass spectrometry-based quantification. |

| Typical Purity | >99% | >99% | High purity is crucial for minimizing side products.[6] |

| Coupling Efficiency | >99% | >99% (expected) | Monitor coupling completion using a qualitative method like the Kaiser test. For critical applications, a double coupling step can be employed to ensure complete incorporation. |

| Coupling Time | 30-60 min | 30-90 min | A slightly extended coupling time may be beneficial to ensure complete reaction, although significant differences are not expected. |

| Crude Peptide Purity | Sequence-dependent (typically 70-80%) | Sequence-dependent (typically 70-80%) | Purification of crude peptides is necessary to remove byproducts from synthesis and cleavage.[7] |

Experimental Protocols

The following protocols describe the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[8]

-

Resin Swelling: Place the resin in a reaction vessel and add N,N-Dimethylformamide (DMF) (10-15 mL per gram of resin). Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[9]

Protocol 2: Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes and drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[1]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 3: Coupling of this compound

-

Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading capacity) and a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

-

Add a base, typically N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 30-90 minutes at room temperature.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.

-

If the coupling is incomplete, the coupling step can be repeated (double coupling).

-

After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times).

Protocol 4: Peptide Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

-

Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

Protocol 5: Peptide Purification and Analysis

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the 15N-labeled peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC. The mass spectrum will show a +1 Da mass shift for each incorporated 15N-Leucine residue compared to the unlabeled peptide.

Mandatory Visualizations

Experimental Workflow for SPPS

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Leucine's Role in mTOR Signaling Pathway

Caption: Simplified mTOR signaling pathway activated by Leucine.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. biomatik.com [biomatik.com]

- 3. lifetein.com [lifetein.com]

- 4. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. ajpamc.com [ajpamc.com]

- 7. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

Application Notes and Protocols for Fmoc-Leu-OH-¹⁵N Coupling in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in proteomics, structural biology, and drug development, enabling precise quantification and in-depth structural analysis of peptides and proteins through mass spectrometry and NMR spectroscopy.[1][2] Fmoc-L-Leucine-¹⁵N (Fmoc-Leu-OH-¹⁵N) is a critical building block for introducing a ¹⁵N isotope label at a specific Leucine residue within a synthetic peptide sequence. The physicochemical properties of the ¹⁵N-labeled amino acid are nearly identical to its unlabeled counterpart, allowing for its use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[1][3]

Leucine, with its bulky isobutyl side chain, can present a moderate degree of steric hindrance during peptide bond formation. Therefore, the selection of an appropriate coupling method is crucial to ensure high coupling efficiency, minimize racemization, and prevent the formation of deletion sequences.[4][5] This document provides detailed application notes, comparative data on common coupling reagents, and step-by-step protocols for the efficient incorporation of Fmoc-Leu-OH-¹⁵N into a peptide chain.

Properties of Fmoc-Leu-OH-¹⁵N

| Property | Value |

| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-leucine-¹⁵N, L-Leucine-¹⁵N, N-Fmoc |

| Molecular Formula | C₂₁H₂₃¹⁵NO₄ |

| Molecular Weight | 354.41 g/mol |

| Appearance | White to off-white powder |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N |

| Chemical Purity | Typically ≥98% (by HPLC) |